molecular formula C18H17BrN4O3S B4056397 3-[2-(4-bromophenoxy)ethoxy]-6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}pyridazine

3-[2-(4-bromophenoxy)ethoxy]-6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}pyridazine

Cat. No.: B4056397
M. Wt: 449.3 g/mol
InChI Key: DMGHRQHCHYSJHQ-UHFFFAOYSA-N
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Description

3-[2-(4-bromophenoxy)ethoxy]-6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}pyridazine is a useful research compound. Its molecular formula is C18H17BrN4O3S and its molecular weight is 449.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.02047 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry has led to the synthesis of various derivatives with potential biological activities. For instance, novel pyridazine derivatives have been synthesized and evaluated for their bleaching and herbicidal activities. Some of these compounds exhibited excellent herbicidal activities at low doses, suggesting their potential utility in agricultural applications (Han Xu et al., 2012).

Biological Activity Studies

Compounds related to pyridazine have been studied for various biological activities, including antibacterial, analgesic, antiparkinsonian, and antitumor properties. For example, novel thieno[2,3-c]pyridazines have been synthesized and their antibacterial activities evaluated, demonstrating the potential of such compounds in medicinal chemistry (A. S. Al-Kamali et al., 2014).

Chemical Structure Characterization

Advanced characterization techniques, including Density Functional Theory (DFT) calculations, X-ray diffraction (XRD), and Hirshfeld surface analysis, have been employed to understand the structural and electronic properties of pyridazine derivatives. Such studies contribute to the design and development of new compounds with optimized properties for various applications (Hamdi Hamid Sallam et al., 2021).

Synthetic Methodologies

Research also focuses on developing novel synthetic methodologies for heterocyclic compounds. Efficient synthetic routes can enhance the accessibility of these compounds for further biological evaluation and potential applications in drug development and agriculture (M. E. Azab et al., 2013).

Properties

IUPAC Name

4-[6-[2-(4-bromophenoxy)ethoxy]pyridazin-3-yl]oxy-6-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S/c1-12-11-17(21-18(20-12)27-2)26-16-8-7-15(22-23-16)25-10-9-24-14-5-3-13(19)4-6-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGHRQHCHYSJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=NN=C(C=C2)OCCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-bromophenoxy)ethoxy]-6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.